molecular formula C9H9F3N2O B2772589 2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde CAS No. 910487-56-8

2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde

Cat. No.: B2772589
CAS No.: 910487-56-8
M. Wt: 218.179
InChI Key: SXAVIOULHMXKEU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group at the second position, a trifluoromethyl group at the sixth position, and a carbaldehyde group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)pyridine with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. This is followed by formylation to introduce the carbaldehyde group at the desired position. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and the use of advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid.

    Reduction: 2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)pyridine-3-carbaldehyde
  • 2-(Trifluoromethyl)pyridine-3-carbaldehyde
  • 2-(Dimethylamino)-6-methylpyridine-3-carbaldehyde

Uniqueness

2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde is unique due to the presence of both the dimethylamino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-(dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-14(2)8-6(5-15)3-4-7(13-8)9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAVIOULHMXKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=N1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-6-(trifluoromethyl)nicotinaldehyde (115 mg, 0.549 mmol) in THF (1 mL) was added dimethylamine (823 μl, 1.65 mmol). The reaction was heated to 50° C. and stirred for 3 hours. The reaction was loaded onto silica gel and eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes to yield the desired compound (50 mg, 0.229 mmol, 41.8% yield).
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
823 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
41.8%

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